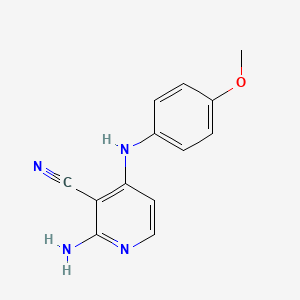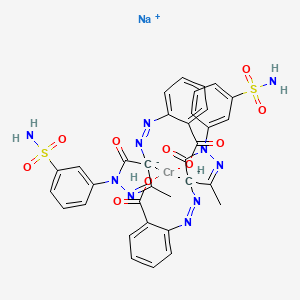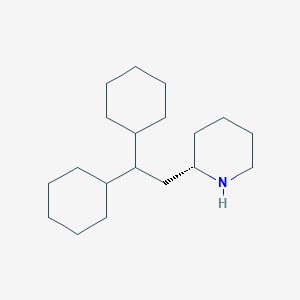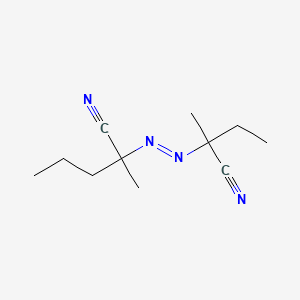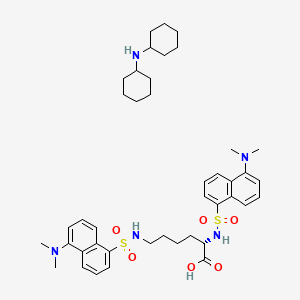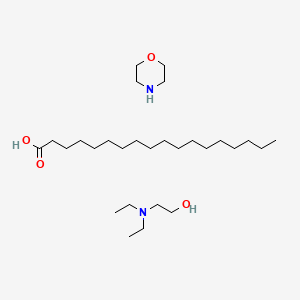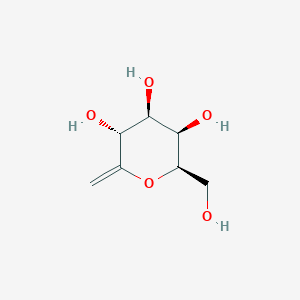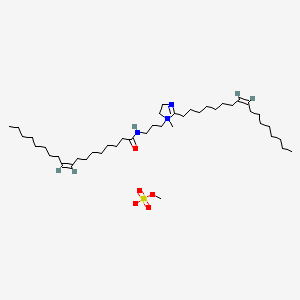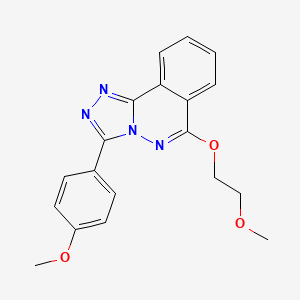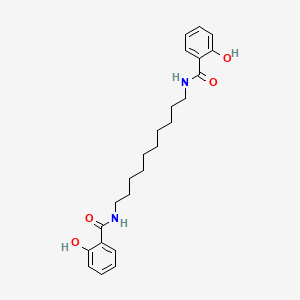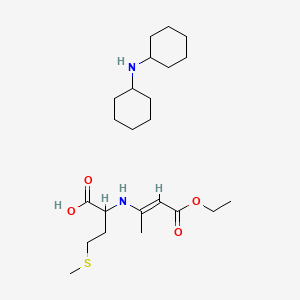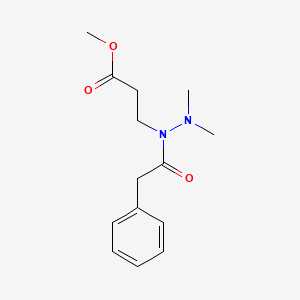
Benzeneacetic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide is a complex organic compound with a unique structure that includes a benzene ring, an acetic acid moiety, and a hydrazide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, such as 3-methoxy-3-oxopropanoic acid. This intermediate can be synthesized through the esterification of methoxyacetic acid with an appropriate alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Benzeneacetic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzene ring or the hydrazide group.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Benzeneacetic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzeneacetic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazide group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxy-3-oxopropanoic acid: Shares the methoxy and oxo groups but lacks the benzene ring and hydrazide group.
2-(3-methoxy-3-oxopropyl)benzoic acid: Similar structure but with a different functional group arrangement.
4-(3-methoxy-3-oxopropyl)benzoic acid: Another structurally related compound with variations in the position of functional groups.
Uniqueness
Benzeneacetic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
96804-39-6 |
|---|---|
Molekularformel |
C14H20N2O3 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
methyl 3-[dimethylamino-(2-phenylacetyl)amino]propanoate |
InChI |
InChI=1S/C14H20N2O3/c1-15(2)16(10-9-14(18)19-3)13(17)11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 |
InChI-Schlüssel |
FIUCJEWRNOTKEN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)N(CCC(=O)OC)C(=O)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


